Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate
Description
Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a piperazine moiety and a fluorophenyl group, making it a versatile molecule for various chemical reactions and biological activities.
Properties
IUPAC Name |
methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4/c1-11-3-5-16(14(21)7-11)24-19(25)10-28-18-9-17(20(26)27-2)23-15-6-4-12(22)8-13(15)18/h3-9H,10H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGKPROESFSKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4-(4-fluorophenyl)piperazine with a pyridazine derivative under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), ethanol, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits similar anti-inflammatory and analgesic properties.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A novel inhibitor of human equilibrative nucleoside transporters.
5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole: Promising urease inhibitor.
Uniqueness
What sets Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate apart is its unique combination of a pyridazine ring with a piperazine moiety and a fluorophenyl group. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.
Biological Activity
Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of fluoroquinolines, which are known for their diverse biological activities. Its chemical structure includes a quinoline core with various substituents that enhance its pharmacological properties. The presence of the chloro and carbamoyl groups is particularly noteworthy as they contribute to the compound's interaction with biological targets.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. Studies indicate that it exhibits significant inhibitory effects against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and cell division. This makes the compound a candidate for development as an antibiotic agent.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells through caspase-mediated pathways. The presence of specific functional groups in its structure enhances its interaction with cellular targets involved in apoptosis.
Case Study: Induction of Apoptosis in Cancer Cells
A study investigated the effects of this compound on various cancer cell lines, including:
- HeLa Cells (Cervical Cancer) : The compound induced a significant increase in apoptosis markers.
- MCF-7 Cells (Breast Cancer) : Observed a dose-dependent decrease in cell viability.
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- DNA Gyrase and Topoisomerase IV : Inhibition leads to disruption of DNA replication.
- Caspase Pathway : Activation results in programmed cell death in cancer cells.
- Enzyme Modulation : The compound may also modulate various enzymes involved in metabolic pathways.
Research Findings
Recent studies have expanded on the potential applications of this compound:
- Antiviral Activity : Research indicates potential efficacy against viral infections, although further studies are required to elucidate the mechanisms involved.
- Industrial Applications : Beyond medicinal uses, this compound is being explored for applications in materials science due to its unique structural properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
